Iopanoic Acid

Description

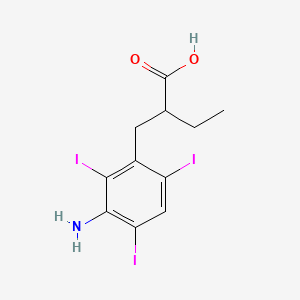

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRFJRBSRORBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12I3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023159 | |

| Record name | Iopanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

CREAM-COLORED SOLID; SOL IN DIL ALKALI, 95% ALC, OTHER ORG SOLVENTS /DL-ISOMER/, INSOL IN WATER; SOL IN CHLOROFORM & ETHER; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES | |

| Record name | IOPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

POWDER | |

CAS No. |

96-83-3 | |

| Record name | (±)-Iopanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopanoic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | iopanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | IOPANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iopanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iopanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE9794P71J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IOPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MELTS WITH DECOMP BETWEEN 152 DEG & 158 °C, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): -5.2 +/- 0.1 DEG @ 20 °C/D; MP: 162-163 °C /L-ISOMER/, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): +5.1 +/- 0.1 DEG @ 20 °C/D; MP: 162 °C /D-ISOMER/ | |

| Record name | IOPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Rise and Fall of a Dual-Purpose Agent: A Technical History of Iopanoic Acid in Research

For decades, iopanoic acid, a synthetic organoiodine compound, held a significant position in both diagnostic imaging and endocrine research. Initially developed as a contrast agent for visualizing the gallbladder, its unique inhibitory effects on thyroid hormone metabolism later carved out a niche for it in the study and management of hyperthyroidism. This in-depth guide explores the history of this compound as a research chemical, detailing its physicochemical properties, pharmacokinetics, and the experimental protocols that defined its use.

Physicochemical and Pharmacokinetic Profile

This compound (brand name Telepaque) is a tri-iodinated aromatic amino acid. Its high iodine content is central to its radiopaque properties, while its chemical structure allows for specific biological interactions, particularly with deiodinase enzymes.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₂I₃NO₂ | [4] |

| Molecular Weight | 570.93 g/mol | [5] |

| Appearance | Light yellowish-white or cream-colored powder | |

| Odor | Faintly aromatic | |

| Taste | Tasteless | |

| Melting Point | 152-158 °C (with decomposition) | |

| Solubility | Practically insoluble in water; Soluble in ethanol (~750 g/L), acetone, and solutions of alkali hydroxides. | |

| pKa | 4.8 |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its oral absorption, extensive protein binding, hepatic metabolism, and biliary excretion. A notable feature is its enterohepatic circulation.

| Parameter | Description | Reference(s) |

| Absorption | Absorbed from the gastrointestinal tract after oral administration. | |

| Distribution | Distributed throughout the body with a high affinity for tissues with a rich blood supply, including the liver. | |

| Metabolism | Undergoes partial metabolism in the liver, primarily through glucuronide conjugation. The drug also undergoes enterohepatic circulation. | |

| Elimination | Primarily excreted through the bile, with a smaller portion eliminated via the kidneys. The plasma elimination half-life in goats is approximately 1-2 days. |

Historical Application in Cholecystography

The primary historical application of this compound was as an oral contrast agent for cholecystography, a radiological procedure to visualize the gallbladder. Developed in the 1950s, it offered a reliable and convenient method for diagnosing biliary tract diseases.

Experimental Protocol: Oral Cholecystography (circa 1950s-1970s)

The following protocol outlines the general steps for performing an oral cholecystogram using this compound:

-

Patient Preparation: The evening before the procedure, the patient would consume a low-fat or fat-free meal.

-

Administration of this compound: Approximately 10-12 hours before the scheduled radiography, the patient would ingest this compound tablets. The standard dose was typically 3 grams, although it could be increased for better visualization of the extrahepatic ducts.

-

Fasting: The patient would fast from the time of ingestion until the radiological examination.

-

Radiography: A series of X-ray images of the abdomen, specifically focusing on the right upper quadrant, would be taken.

-

Fatty Meal Stimulation: Following the initial set of X-rays, the patient would be given a high-fat meal. This stimulates the gallbladder to contract.

-

Post-Contraction Radiography: Additional X-rays would be taken after the fatty meal to assess the contractility of the gallbladder and the patency of the bile ducts.

Clinical Efficacy in Cholecystography

Clinical trials demonstrated the effectiveness of this compound in opacifying the gallbladder for diagnostic purposes. In a study comparing a fractionated dose of this compound with sodium ipodate, both agents were found to be equally effective in demonstrating abnormalities in the gallbladder. Another clinical trial highlighted that a two-consecutive-dose regimen of this compound resulted in improved gallbladder opacification in 70% of cases compared to a single dose.

This compound in Thyroid Research and Therapy

A significant chapter in the history of this compound as a research chemical is its role in endocrinology. It was discovered to be a potent inhibitor of the peripheral conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3). This effect made it a valuable tool for studying thyroid hormone metabolism and a therapeutic option for managing hyperthyroidism.

Mechanism of Action: Inhibition of Deiodinase Enzymes

This compound exerts its effects on thyroid hormone levels by inhibiting the 5'-deiodinase enzymes (Type 1 and Type 2), which are responsible for the conversion of T4 to T3 in various tissues, including the liver, kidneys, and pituitary gland.

Experimental Protocol: In Vitro Deiodinase Inhibition Assay

The inhibitory potential of this compound on deiodinase enzymes can be assessed using in vitro assays. A nonradioactive method has been developed that relies on the Sandell-Kolthoff reaction to measure iodide release. The general steps are as follows:

-

Preparation of Enzyme Source: Microsome-enriched liver samples from animal models (e.g., mice) can be used as a source of Type 1 deiodinase (DIO1).

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme source, a reducing cosubstrate like dithiothreitol (DTT), and the substrate (e.g., reverse T3 or this compound itself, as it is also a substrate).

-

Incubation: The reaction mixture is incubated at 37°C for a specific duration.

-

Quantification of Iodide Release: The amount of iodide released during the enzymatic reaction is quantified. In the nonradioactive method, this is achieved by measuring the catalytic effect of iodide on the reduction of Ce⁴⁺ by As³⁺, which leads to a color change that can be measured spectrophotometrically.

-

Inhibition Assessment: To determine the inhibitory effect of this compound, various concentrations of the compound are added to the reaction mixture, and the resulting inhibition of iodide release is measured.

Clinical Efficacy in Hyperthyroidism

Several clinical studies have evaluated the efficacy of this compound in the management of hyperthyroidism. In a study of five thyrotoxic patients, administration of 1 gram of this compound daily for 21 days resulted in a 75% reduction in T3 levels within 96 hours. Another long-term study on 40 patients with Graves' disease treated with 500 mg of this compound daily showed varied responses, with some patients achieving normal thyroid hormone levels while others had minimal benefit. A randomized controlled trial demonstrated that a short course of this compound (1 g/day ) could rapidly restore euthyroidism in patients with amiodarone-induced thyrotoxicosis before thyroidectomy.

Decline in Use and Legacy

Despite its historical significance, the use of this compound has largely been superseded by more advanced and safer alternatives. In diagnostic imaging, ultrasonography and magnetic resonance cholangiopancreatography (MRCP) have become the preferred methods for gallbladder evaluation due to their non-invasive nature and lack of ionizing radiation. In the treatment of hyperthyroidism, while effective for rapid control, the availability of other antithyroid medications with more predictable long-term outcomes has limited its application.

Nevertheless, the legacy of this compound in research is undeniable. It served as a crucial tool for understanding the physiology of the biliary system and the intricacies of thyroid hormone metabolism. The studies conducted with this compound have contributed significantly to the foundations of modern endocrinology and gastroenterology. Its story exemplifies the evolution of medical research, where pioneering chemicals pave the way for more sophisticated and targeted approaches.

References

An In-depth Technical Guide to the Biochemical Properties of Iopanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iopanoic acid, a tri-iodinated aromatic organic compound, has a multifaceted history, initially developed as an oral radiocontrast agent for cholecystography and later recognized for its potent effects on thyroid hormone metabolism. This technical guide provides a comprehensive overview of the core biochemical properties of this compound. It delves into its mechanism of action as both a diagnostic and therapeutic agent, detailing its interaction with key enzymes, particularly the iodothyronine deiodinases. The document summarizes critical quantitative data, outlines detailed experimental protocols for assessing its biochemical effects, and provides visual representations of its impact on signaling pathways and relevant experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the unique biochemical profile of this compound and its potential applications.

Physicochemical Properties

This compound, chemically known as (RS)-2-[(3-Amino-2,4,6-triiodophenyl)methyl]butanoic acid, is a synthetic, iodine-containing organic compound.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂I₃NO₂ | [3] |

| Molecular Weight | 570.93 g/mol | [3] |

| pKa | 4.8 | [4] |

| Physical Form | Cream-colored solid/powder | |

| Solubility | Practically insoluble in water; soluble in ethanol and acetone; dissolves in solutions of alkali hydroxides. | |

| Odor | Faintly aromatic |

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a radiocontrast agent and a potent inhibitor of thyroid hormone metabolism.

Radiocontrast Agent

The primary and original application of this compound was as a contrast medium for radiographic imaging, particularly for visualizing the gallbladder and biliary tract (cholecystography). This property is attributed to its high iodine content (66.68% by weight). The three iodine atoms in its structure effectively absorb X-rays, increasing the radiodensity of the tissues where it accumulates. Following oral administration, this compound is absorbed, taken up by the liver, conjugated, and excreted into the bile, leading to its concentration in the gallbladder.

Inhibition of Iodothyronine Deiodinases

A significant biochemical property of this compound is its potent inhibition of the iodothyronine deiodinase enzymes (DIOs). These selenoenzymes are crucial for the activation and inactivation of thyroid hormones.

-

Type 1 Deiodinase (DIO1): Primarily located in the liver, kidneys, and thyroid, DIO1 is responsible for converting the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3) in the periphery and for clearing reverse T3 (rT3). This compound is a competitive inhibitor of DIO1. Interestingly, it also acts as a substrate for DIO1, undergoing monodeiodination.

-

Type 2 Deiodinase (DIO2): Found in the brain, pituitary, and brown adipose tissue, DIO2 is the primary enzyme for local T3 production from T4. This compound also inhibits DIO2.

-

Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by converting T4 to rT3 and T3 to T2. Studies have shown that this compound does not significantly inhibit human or Xenopus laevis DIO3 under typical assay conditions.

The inhibition of DIO1 and DIO2 by this compound leads to a rapid decrease in serum T3 levels and a concurrent increase in serum T4 and rT3 concentrations. This effect is responsible for its therapeutic application in managing hyperthyroidism and thyroid storm.

Caption: Inhibition of thyroid hormone activation by this compound.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, this compound is absorbed from the gastrointestinal tract, primarily the duodenum.

-

Distribution: Once absorbed, it is highly bound to plasma proteins, particularly albumin.

-

Metabolism: this compound undergoes metabolism in the liver, primarily through conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs). This metabolic pathway is shared with bilirubin, and this compound can compete for hepatic uptake, sometimes leading to transient elevations in serum bilirubin.

-

Excretion: The glucuronide conjugate is then excreted into the bile, leading to its concentration in the gallbladder. A smaller portion of the drug and its metabolites are eliminated through the kidneys. An enterohepatic circulation of the drug has been observed in rats.

Quantitative Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~103% | Not specified | |

| Plasma Protein Binding | 79% | Not specified | |

| Dissociation Constant (Kd) for Human Serum Albumin | 0.15 µM | Human | |

| Plasma Half-life | ~24 hours | Not specified | |

| Plasma Half-life | 1-2 days | Goat |

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound on deiodinase enzymes has been quantified in vitro.

| Enzyme | IC₅₀ | Species | Reference |

| Human Type 1 Deiodinase (hDIO1) | 97 µM | Human | |

| Human Type 2 Deiodinase (hDIO2) | 231 µM | Human |

Detailed Experimental Protocols

In Vitro Deiodinase Inhibition Assay

This protocol is adapted from methodologies described for assessing the inhibitory potential of compounds on recombinant human deiodinases.

Caption: A generalized workflow for determining deiodinase inhibition.

Protocol:

-

Reagent Preparation:

-

Prepare a microsomal fraction containing recombinant human DIO1 or DIO2.

-

Prepare a substrate mix containing reverse T3 (rT3), potassium phosphate buffer (pH ~6.8), EDTA, and dithiothreitol (DTT) as a cofactor.

-

Prepare serial dilutions of this compound in a suitable solvent.

-

-

Reaction Setup:

-

In a microplate, add the microsomal enzyme preparation to each well.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

-

Initiation and Incubation:

-

Start the enzymatic reaction by adding the substrate mix to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 2 hours).

-

-

Reaction Termination and Iodide Quantification:

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for iodide quantification. Iodide release can be measured using the Sandell-Kolthoff reaction (a colorimetric method) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Pharmacokinetic Study in a Rodent Model

This protocol is a generalized representation based on pharmacokinetic studies of this compound in rats.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Protocol:

-

Animal Model:

-

Use adult male Sprague-Dawley rats, acclimated to the laboratory environment.

-

-

Drug Administration:

-

Administer a single dose of this compound, suspended in a suitable vehicle (e.g., corn oil), via oral gavage.

-

-

Sample Collection:

-

Collect blood samples from the tail vein or via cannulation at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t₁/₂).

-

UDP-Glucuronosyltransferase (UGT) Activity Assay

This protocol describes a general method for measuring UGT activity, which is relevant to the metabolism of this compound.

Protocol:

-

Enzyme Source Preparation:

-

Prepare liver microsomes from a relevant species (e.g., human or rat).

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing the liver microsomes, a suitable buffer (e.g., Tris-HCl), magnesium chloride, and a detergent (e.g., Triton X-100) to activate the enzyme. This compound would serve as the substrate.

-

-

Reaction Initiation:

-

Start the reaction by adding the cofactor, UDP-glucuronic acid (UDPGA).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile or perchloric acid).

-

-

Product Analysis:

-

Quantify the formation of the this compound-glucuronide conjugate using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the rate of product formation to determine the UGT activity.

-

Conclusion

This compound possesses a unique and well-defined set of biochemical properties that underpin its dual utility as a diagnostic and therapeutic agent. Its high iodine content provides the basis for its use as a radiocontrast agent, while its potent and specific inhibition of iodothyronine deiodinases offers a rapid mechanism for controlling hyperthyroid states. The pharmacokinetic profile of this compound, characterized by good oral absorption, high plasma protein binding, and hepatic metabolism via glucuronidation, is well-understood. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other compounds with similar mechanisms of action. This comprehensive technical guide serves as a resource for researchers and drug development professionals, facilitating a deeper understanding of the biochemical intricacies of this compound and its potential for future therapeutic development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effect of this compound on the pituitary-thyroid axis: time sequence of changes in serum iodothyronines, thyrotropin, and prolactin concentrations and responses to thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Iopanoic Acid: A Potent Modulator of Thyroid Hormone Conversion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iopanoic acid, a tri-iodinated compound historically utilized as a cholecystographic contrast agent, has garnered significant interest for its potent inhibitory effects on thyroid hormone metabolism. This technical guide provides a comprehensive overview of the role of this compound in the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). It delves into the underlying mechanism of action, presents quantitative data on its inhibitory efficacy, details experimental protocols for assessing its activity, and visualizes the involved biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of thyroid hormone regulation and the development of novel therapeutic agents for thyroid disorders.

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development. The peripheral conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3) is a crucial step in thyroid hormone action and is primarily catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (DIOs). This compound (2-[(3-Amino-2,4,6-triiodophenyl)methyl]butanoic acid) has been identified as a potent inhibitor of these enzymes, leading to a rapid reduction in circulating T3 levels.[1][2] This property has led to its investigation and use in the management of hyperthyroid states, particularly in acute situations like thyroid storm.[2] Understanding the precise mechanism and quantitative effects of this compound is essential for its application as a research tool and for the development of new therapeutic strategies targeting thyroid hormone conversion.

Mechanism of Action

The primary mechanism by which this compound exerts its effects on thyroid hormone metabolism is through the competitive inhibition of 5'-deiodinase enzymes, specifically type 1 (DIO1) and type 2 (DIO2).[1][2] These enzymes are responsible for removing an iodine atom from the outer ring of T4, thereby converting it to T3.

-

Type 1 Deiodinase (DIO1): Primarily located in the liver, kidneys, and thyroid gland, DIO1 is a major contributor to circulating T3 levels. This compound acts as a competitive inhibitor of DIO1, reducing the systemic conversion of T4 to T3. Interestingly, this compound has also been identified as a substrate for DIO1, undergoing monodeiodination itself.

-

Type 2 Deiodinase (DIO2): Found in the pituitary gland, brain, and brown adipose tissue, DIO2 plays a key role in local T3 generation and in the negative feedback regulation of thyroid-stimulating hormone (TSH) secretion from the pituitary. Inhibition of DIO2 by this compound can lead to an increase in TSH levels.

By inhibiting these deiodinases, this compound effectively reduces the production of the highly active T3 from the less active T4, leading to a rapid decrease in the metabolic effects of thyroid hormones. This also results in a concurrent increase in serum T4 and reverse T3 (rT3) concentrations, as the metabolic clearance of these molecules is reduced.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound on deiodinase enzymes has been quantified in various studies. Additionally, clinical and preclinical studies have provided valuable data on its effects on thyroid hormone levels.

Table 1: In Vitro Inhibition of Human Deiodinases by this compound

| Deiodinase Isoform | IC50 (µM) | Reference |

| Human DIO1 | 97 | |

| Human DIO2 | 231 | |

| Human DIO3 | Not inhibited under assay conditions |

Table 2: Effects of this compound on Serum Thyroid Hormone Levels in Hyperthyroid Patients

| Study Population | This compound Dosage | Duration | Change in Serum T3 | Change in Serum T4 | Change in Serum TSH | Reference |

| 200 hyperthyroid patients | 500 mg/day | 7 days | Became euthyroid | - | - | |

| 7 patients with amiodarone-induced thyrotoxicosis | 1 g/day | Mean of 13 days | Decreased from 20 ± 16.7 pmol/L to 6 ± 2 pmol/L | Unchanged | - | |

| 5 thyrotoxic patients | 1 g/day | 21 days | Marked fall by 75% of pretherapy value by 96 hours | Significant fall by day 7 | - |

Table 3: Effects of this compound on Serum Thyroid Hormone Levels in Euthyroid Subjects

| Study Population | This compound Dosage | Duration | Change in Serum T3 | Change in Serum T4 | Change in Serum rT3 | Change in Serum TSH | Reference |

| Euthyroid volunteers | 3 g | 5 days | Decreased | Increased | Increased | Increased above baseline | |

| Euthyroid subjects | Three daily doses | Assessed weekly | Decreased | - | Reciprocal increase | Significantly increased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on thyroid hormone conversion.

In Vitro Deiodinase Inhibition Assay (Non-Radioactive Iodide Release Assay)

This protocol is adapted from a method utilizing the Sandell-Kolthoff reaction to measure iodide release from the deiodination of a substrate.

Materials:

-

Microsomal preparations from tissues expressing DIO1 (e.g., liver)

-

This compound solutions of varying concentrations

-

Substrate: reverse T3 (rT3)

-

Reaction Buffer: 0.2 M Potassium Phosphate (KPO4) pH 6.8, 2 mM EDTA

-

Cofactor: Dithiothreitol (DTT)

-

Propylthiouracil (PTU) as a known DIO1 inhibitor (for control)

-

Cerium solution: 22 mM (NH4)4Ce(SO4)4 and 0.44 M H2SO4

-

Arsenite solution: 25 mM NaAsO2, 0.8 M NaCl, and 0.5 M H2SO4

-

Microplate reader

Procedure:

-

In a 0.2 ml reaction well, add 10 µl of either water (for uninhibited control), PTU solution (for positive control of inhibition), or this compound solution at various concentrations.

-

Add 40 µl of the microsomal DIO1 preparation to each well.

-

Prepare a fresh substrate mix containing 10 µM rT3 and 80 mM DTT in the reaction buffer.

-

Initiate the reaction by adding 50 µl of the substrate mix to each well.

-

Incubate the reactions for a defined period (e.g., 2 hours) at 37°C.

-

Stop the reaction by placing the plate on ice and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the protein.

-

Transfer the supernatant to a new plate for iodide quantification.

-

To quantify the released iodide, add 50 µl of the cerium solution to each well of a microtiter plate containing the supernatant.

-

Start the colorimetric reaction by adding 50 µl of the arsenite solution.

-

Measure the change in absorbance at 415 nm over time (e.g., at 0 and 21 minutes) at 25°C using a microplate reader. The rate of destaining is proportional to the iodide concentration.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of this compound to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Analysis of Thyroid Hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of thyroid hormones in biological samples, which is essential for evaluating the in vivo effects of this compound.

Materials:

-

Serum or tissue homogenate samples

-

Internal standards (e.g., 13C-labeled T3 and T4)

-

Protein precipitation solvent (e.g., acetonitrile)

-

Liquid-liquid extraction solvent (e.g., ethyl acetate)

-

LC-MS/MS system (e.g., with a C18 column)

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in methanol

Procedure:

-

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To 200 µL of serum, add an internal standard mixture.

-

Add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding a water-immiscible organic solvent like ethyl acetate. Vortex and centrifuge.

-

Collect the organic layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the thyroid hormones using a gradient elution with mobile phases A and B on a C18 column.

-

Detect and quantify the hormones using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of thyroid hormone standards.

-

Quantify the concentration of each thyroid hormone in the samples by comparing their peak area ratios to the internal standards against the calibration curves.

-

Visualization of Signaling Pathways and Experimental Workflows

Thyroid Hormone Conversion Pathway and Inhibition by this compound

The following diagram illustrates the conversion of T4 to T3 and rT3, and the inhibitory effect of this compound on the deiodinase enzymes.

Caption: Thyroid hormone conversion pathway and the inhibitory sites of this compound.

Experimental Workflow for In Vitro Deiodinase Inhibition Assay

This diagram outlines the major steps involved in the in vitro deiodinase inhibition assay described in section 4.1.

Caption: Workflow for the in vitro deiodinase inhibition assay.

Conclusion

This compound serves as a powerful pharmacological tool for modulating thyroid hormone conversion through its potent inhibition of 5'-deiodinase enzymes. The quantitative data and detailed experimental protocols presented in this guide underscore its utility in both basic research and clinical settings. For researchers, this compound offers a means to investigate the intricate regulation of thyroid hormone metabolism and its physiological consequences. For drug development professionals, the structure-activity relationships of this compound and its mechanism of action can inform the design of novel, more specific inhibitors of deiodinases for the treatment of hyperthyroidism and other thyroid-related disorders. Further research into the long-term effects and potential off-target activities of this compound and its analogues will be crucial for advancing their therapeutic potential.

References

The Fundamental Research Applications of Iopanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iopanoic acid, a tri-iodinated oral cholecystographic agent, has found a significant niche in fundamental research primarily due to its potent inhibitory effects on iodothyronine deiodinases, the key enzymes responsible for the activation and inactivation of thyroid hormones. This technical guide provides an in-depth overview of the core research applications of this compound, detailing its mechanism of action, experimental protocols, and its utility in elucidating the intricate roles of thyroid hormone signaling in various physiological and pathological processes.

Core Mechanism of Action: Inhibition of Iodothyronine Deiodinases

This compound's principal mechanism of action in a research context is the inhibition of the 5'-deiodinase enzymes (DIOs).[1][2] These selenoenzymes are critical for regulating the local and systemic bioavailability of the biologically active thyroid hormone, triiodothyronine (T3), through the conversion of the prohormone thyroxine (T4).[1] There are three main types of deiodinases:

-

Type 1 Deiodinase (DIO1): Primarily found in the liver, kidneys, and thyroid, DIO1 is involved in both the outer and inner ring deiodination of thyroid hormones, contributing to both T3 production and the clearance of reverse T3 (rT3).[3] this compound is a potent inhibitor of DIO1 and has also been identified as a substrate for this enzyme.[2]

-

Type 2 Deiodinase (DIO2): Located in the brain, pituitary, brown adipose tissue, and skeletal muscle, DIO2 is crucial for the local conversion of T4 to T3, playing a vital role in tissue-specific thyroid hormone signaling. This compound effectively inhibits DIO2.

-

Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by converting T4 to rT3 and T3 to T2. This compound has been shown to decrease DIO3 activity in certain experimental models.

By inhibiting these enzymes, particularly DIO1 and DIO2, this compound effectively reduces the conversion of T4 to T3, leading to decreased circulating and intracellular T3 levels and a concurrent increase in T4 and rT3 concentrations. This modulation of thyroid hormone homeostasis is the cornerstone of its application as a research tool.

Quantitative Data: Inhibitory Potency and Physiological Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on deiodinase activity and its impact on thyroid hormone levels in various experimental models.

Table 1: In Vitro Inhibitory Potency of this compound on Human Deiodinases

| Deiodinase Isoform | IC50 (μM) | Reference |

| Human DIO1 | 97 | |

| Human DIO2 | 231 | |

| Human DIO3 | Not inhibited under assay conditions |

Table 2: In Vivo Effects of this compound on Serum Thyroid Hormone Levels in Rodents

| Animal Model | Dosage | Duration | Change in T4 | Change in T3 | Change in rT3 | Reference |

| Female Rats | 1, 5, 50, 100 mg/kg/day | 14 days | Increased | Not specified | Increased | |

| Pregnant Rat Dams | 5 or 10 mg/kg/day | Gestational day 6 to postnatal day 15 | Increased | Not specified | Increased | |

| Pups of Treated Dams | 5 or 10 mg/kg/day (maternal) | Postnatal day 2 | Increased (brain) | Reduced (brain) | Increased (serum) |

Table 3: Effects of this compound on Thyroid Hormone Levels in Humans with Thyrotoxicosis

| Dosage | Duration | Change in Total T3 | Change in Total T4 | Reference |

| 1 g/day | 48-72 hours | Decreased by 75% | Remained elevated |

Key Research Applications and Experimental Protocols

This compound is a valuable tool in several areas of fundamental research.

Investigating the Physiological Roles of Thyroid Hormones

By creating a state of functional hypothyroidism at the tissue level, this compound allows researchers to probe the specific roles of T3 in various biological processes.

-

Neurodevelopment: Studies have utilized this compound to investigate the critical role of T3 in brain development. Maternal exposure in rodents leads to reduced T3 levels in the pup's brain, resulting in neuroanatomical defects. This model is instrumental in studying the molecular mechanisms underlying thyroid hormone-dependent neurogenesis, neuronal migration, and myelination.

-

Metabolism: The inhibition of deiodinases by this compound is used to study the regulation of energy metabolism by thyroid hormones in tissues like brown adipose tissue.

-

Cell Proliferation and Differentiation: Research has shown that this compound can inhibit the proliferation of cutaneous cells like keratinocytes and fibroblasts by blocking the intracellular conversion of T4 to T3. This provides a model to study the direct effects of T3 on cell cycle progression and differentiation.

Elucidating Thyroid Hormone Signaling Pathways

This compound is used to dissect the intricacies of the hypothalamic-pituitary-thyroid (HPT) axis and the downstream effects of altered thyroid hormone levels.

-

Gene Expression Analysis: By modulating T3 levels, researchers can study the expression of T3-responsive genes. For example, in the developing rodent brain, this compound treatment leads to the downregulation of thyroid hormone-responsive genes. In Japanese medaka, it has been shown to suppress the expression of thyroid-stimulating hormone β (tshβ), deiodinase 1 (dio1), and dio2.

-

Nuclear Receptor Interaction: While the primary effect is on T3 availability, at higher concentrations (>10 µM), this compound has been shown to directly inhibit the binding of iodothyronines to thyroid hormone nuclear receptors in pituitary GH1 cells. This allows for the study of ligand-receptor interactions and their downstream consequences.

Experimental Protocols

This protocol is adapted from a method utilizing the Sandell-Kolthoff reaction to measure iodide release.

Materials:

-

Microsomal preparations from tissues expressing deiodinases (e.g., liver for DIO1).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Substrate solution (e.g., reverse T3 for DIO1 assay).

-

Reaction buffer.

-

Reagents for Sandell-Kolthoff reaction (ceric ammonium sulfate, arsenious acid).

-

96-well plates.

-

Spectrophotometer.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the microsomal preparation to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the amount of released iodide using the Sandell-Kolthoff reaction, which involves a colorimetric change measured by a spectrophotometer.

-

Calculate the percent inhibition and determine the IC50 value.

This protocol describes a general workflow for studying the effect of this compound on the expression of thyroid hormone-responsive genes in a cell culture model.

Materials:

-

A suitable cell line (e.g., GH1 pituitary cells, primary fibroblasts).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Thyroxine (T4) solution.

-

Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR).

-

Primers for target genes and housekeeping genes.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Starve the cells in a serum-free or low-serum medium to reduce basal thyroid hormone levels.

-

Treat the cells with different concentrations of this compound, with or without the presence of T4. Include appropriate controls (vehicle, T4 alone).

-

Incubate for a predetermined period (e.g., 24-48 hours).

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR to quantify the expression levels of target thyroid hormone-responsive genes and housekeeping genes for normalization.

-

Analyze the data to determine the effect of this compound on gene expression.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits deiodinases, blocking T4 to T3 conversion and altering gene expression.

Experimental Workflow for In Vitro Gene Expression Analysis

Caption: Workflow for analyzing gene expression changes in response to this compound treatment in cell culture.

Logical Relationship of this compound's Effects

Caption: Logical flow from this compound's primary effect to its research applications.

Other Potential Research Applications

While the primary focus of this compound research is on deiodinase inhibition, some studies suggest other potential avenues for investigation:

-

MCT8 Transporter: The monocarboxylate transporter 8 (MCT8) is a specific thyroid hormone transporter. While there is no strong evidence for direct inhibition of MCT8 by this compound, its ability to alter thyroid hormone gradients makes it a tool to study the physiological consequences of altered substrate availability for this transporter.

-

Cancer Research: The role of thyroid hormones in cancer progression is an emerging field. This compound could be used to investigate how modulating local T3 levels within the tumor microenvironment affects cancer cell proliferation, angiogenesis, and metastasis.

Conclusion

This compound remains a powerful and specific pharmacological tool for fundamental research in endocrinology, neurobiology, and cell biology. Its well-characterized inhibitory effect on iodothyronine deiodinases provides a reliable method for investigating the multifaceted roles of thyroid hormone signaling. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their experimental designs to further unravel the complexities of thyroid hormone action in health and disease.

References

- 1. Inhibition of iodothyronine 5'-deiodinase by this compound does not block nuclear T3 accumulation during rat fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on the pituitary-thyroid axis: time sequence of changes in serum iodothyronines, thyrotropin, and prolactin concentrations and responses to thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using this compound - PMC [pmc.ncbi.nlm.nih.gov]

Iopanoic Acid: A Technical Guide to its Discovery, Development, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iopanoic acid, a tri-iodinated benzene derivative, represents a significant milestone in the history of medical imaging and endocrinology. Initially developed as an oral contrast agent for cholecystography, its profound effects on thyroid hormone metabolism later established it as a valuable therapeutic agent for hyperthyroidism. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its synthesis, key experimental protocols, and the molecular mechanisms underlying its dual applications. Quantitative data from pivotal studies are summarized, and its impact on signaling pathways is visualized to offer a deeper understanding for researchers and clinicians.

Discovery and Development Timeline

The journey of this compound from a diagnostic tool to a therapeutic agent is a testament to scientific observation and repurposing.

Early 1950s: A New Era in Gallbladder Imaging

The development of oral cholecystography in the 1920s revolutionized the diagnosis of gallbladder diseases. However, the early contrast agents had limitations in terms of efficacy and side effects. In the early 1950s, researchers at the Sterling-Winthrop Research Institute sought to develop a more effective and better-tolerated agent.

A significant breakthrough came from the work of chemists at the Sterling-Winthrop Research Institute. Their research led to the synthesis of a novel tri-iodinated phenylalkanoic acid, this compound.

1952: First Clinical Use and FDA Approval

Following promising preclinical studies, the first clinical trials of this compound, under the trade name Telepaque , were initiated. The FDA approved Telepaque for clinical use in 1952, and it quickly became the gold standard for oral cholecystography for several decades.

1970s: An Unexpected Endocrine Discovery

In the 1970s, astute clinicians observed that patients receiving this compound for gallbladder imaging exhibited alterations in their thyroid function tests. This serendipitous finding prompted further investigation into the endocrine effects of the compound.

Late 1970s - 1980s: Repurposing for Hyperthyroidism

Subsequent research confirmed that this compound is a potent inhibitor of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This discovery opened up a new therapeutic avenue for the management of hyperthyroidism, particularly in cases of thyroid storm or when conventional antithyroid drugs were contraindicated or ineffective.

Chemical Synthesis

The original synthesis of this compound was a multi-step process developed by the team at the Sterling-Winthrop Research Institute.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation of 3-nitrobenzaldehyde with butyric anhydride.

-

3-nitrobenzaldehyde is reacted with butyric anhydride in the presence of sodium butyrate.

-

This Perkin condensation reaction yields α-ethyl-3-nitrocinnamic acid.

Step 2: Reduction of the nitro group.

-

The α-ethyl-3-nitrocinnamic acid is catalytically hydrogenated, typically using a palladium on carbon catalyst.

-

This step reduces the nitro group to an amino group, forming α-ethyl-3-aminocinnamic acid.

Step 3: Iodination of the aromatic ring.

-

The α-ethyl-3-aminocinnamic acid is then subjected to iodination.

-

A solution of iodine monochloride in glacial acetic acid is used to introduce three iodine atoms onto the benzene ring at positions 2, 4, and 6.

Step 4: Reduction of the double bond.

-

The resulting tri-iodinated cinnamic acid derivative is reduced to saturate the ethylenic double bond.

-

This is typically achieved through catalytic hydrogenation.

Step 5: Purification.

-

The final product, this compound, is purified by recrystallization from a suitable solvent, such as dilute ethanol.

Mechanism of Action

This compound's utility in both diagnostic imaging and endocrinology stems from its unique chemical structure and resulting biological interactions.

Radiocontrast Properties

The three iodine atoms in the this compound molecule are responsible for its radiopacity. After oral administration, the compound is absorbed from the gastrointestinal tract, taken up by the liver, and excreted into the bile. As it concentrates in the gallbladder, it renders the organ and biliary tract opaque to X-rays, allowing for clear visualization.

Inhibition of Deiodinase Enzymes

The more complex and therapeutically significant mechanism of action of this compound lies in its ability to inhibit iodothyronine deiodinases. These enzymes are crucial for the activation and inactivation of thyroid hormones.

-

Type 1 Deiodinase (D1): Primarily found in the liver, kidneys, and thyroid, D1 is responsible for the majority of peripheral T3 production from T4.

-

Type 2 Deiodinase (D2): Located in the pituitary, brain, and brown adipose tissue, D2 plays a key role in local T3 generation and in the negative feedback regulation of thyroid-stimulating hormone (TSH).

This compound acts as a competitive inhibitor of both D1 and D2, with a higher affinity for D1. By blocking these enzymes, it effectively reduces the conversion of T4 to T3, leading to a rapid decrease in circulating T3 levels.

Signaling Pathway Diagram

Caption: this compound inhibits Type 1 and Type 2 deiodinases, blocking T4 to T3 conversion.

Quantitative Data Summary

Numerous clinical studies have quantified the effects of this compound on thyroid hormone levels. The following tables summarize key findings from representative studies.

| Study | Patient Population | This compound Dosage | Duration | Mean % Decrease in Serum T3 | Mean Change in Serum T4 | Reference |

| Bal, C. & Nair, N. (1990) | Thyrotoxicosis | 1 g/day | 21 days | 75% within 96 hours | Significant decrease | [1] |

| Bogazzi, F., et al. (2002) | Amiodarone-induced thyrotoxicosis | 1 g/day | 7-20 days | ~70% | No significant change | [2] |

| Erukulapati, R. S., et al. (2010) | Graves' disease | Not specified | 10-20 days | Not specified | 40% reached normal levels | [3] |

| Case Study (1985) | Severe hyperthyroidism | 1 g/day | Not specified | 75% (total T3) within 48 hours | Remained elevated | [4] |

| Parameter | Value | Enzyme Source | Reference |

| IC50 (D1 inhibition) | 97 µM | Human recombinant | [5] |

| IC50 (D2 inhibition) | 231 µM | Human recombinant | |

| Ki (D1 inhibition) | ~1.4 µM | Rat liver microsomes |

Key Experimental and Clinical Protocols

Oral Cholecystography Protocol (Historical)

-

Patient Preparation: The patient would consume a low-fat meal the evening before the procedure.

-

Administration: Six 500 mg tablets of Telepaque (3 g of this compound) were typically administered orally with water.

-

Imaging: Radiographs of the gallbladder area were taken 10 to 12 hours after ingestion.

-

Fatty Meal Stimulation: In some cases, a fatty meal was given after the initial X-rays to stimulate gallbladder contraction and assess its function.

Clinical Protocol for Hyperthyroidism Management

-

Dosage: The typical oral dose of this compound for the management of hyperthyroidism is 500 mg to 1 g daily, often given in divided doses.

-

Monitoring: Serum T3 and T4 levels are monitored closely. A significant drop in T3 is usually observed within 24-48 hours.

-

Duration of Treatment: Treatment is typically short-term, used to rapidly control thyrotoxic symptoms before definitive therapy such as surgery or radioactive iodine, or during a thyroid storm.

-

Adjunctive Therapy: this compound is often used in conjunction with other antithyroid medications like propylthiouracil or methimazole.

Experimental Workflow: Evaluating Deiodinase Inhibition

Caption: Experimental workflow for assessing the inhibitory effect of this compound on deiodinase activity.

Conclusion

This compound holds a unique place in medical history, transitioning from a cornerstone of diagnostic imaging to a valuable tool in the management of thyroid emergencies. Its development underscores the importance of continued clinical observation and the potential for drug repurposing. For researchers and drug development professionals, the story of this compound serves as a compelling case study in pharmacodynamics and the intricate interplay between chemical structure and biological function. A thorough understanding of its synthesis, mechanisms, and clinical applications provides a solid foundation for the development of new diagnostic and therapeutic agents.

References

- 1. Deiodinase metabolism of thyroid hormones as measured by LC-MS/MS is altered by exposure to this compound in a rodent model | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 2. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]

- 4. Preparation with this compound rapidly controls thyrotoxicosis in patients with amiodarone-induced thyrotoxicosis before thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long term treatment of Graves' disease with this compound (Telepaque) - PubMed [pubmed.ncbi.nlm.nih.gov]

Iopanoic Acid: A Technical Deep Dive into its Inhibitory Mechanisms and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iopanoic acid, a tri-iodinated oral cholecystographic agent, has garnered significant scientific interest beyond its initial application in medical imaging. Its potent inhibitory effects on iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones, position it as a critical tool for studying thyroid hormone metabolism and a potential therapeutic agent for hyperthyroidism. This technical guide provides a comprehensive overview of the inhibitory actions of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Visualizations of the affected signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biochemical and physiological impact.

Core Inhibitory Mechanism: Targeting Deiodinase Enzymes

This compound's primary mechanism of action is the competitive inhibition of iodothyronine deiodinase enzymes.[1][2][3] These enzymes are crucial for regulating the levels of active thyroid hormone, triiodothyronine (T3), by catalyzing the conversion of the prohormone thyroxine (T4) to T3. There are three main types of deiodinases (DIO1, DIO2, and DIO3), and this compound exhibits inhibitory activity against them, with a pronounced effect on DIO1 and DIO2.[4][5] This inhibition effectively reduces the systemic and tissue-specific availability of T3, leading to a rapid amelioration of thyrotoxic symptoms. Interestingly, this compound is not only an inhibitor but also a substrate for type 1 deiodinase.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key in vitro and in vivo findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Species | Assay System | IC50 Value | Reference |

| Human DIO1 | Human | Recombinant enzyme assay | 97 µM | |

| Human DIO2 | Human | Recombinant enzyme assay | 231 µM | |

| Human & X. laevis DIO3 | Human, Xenopus laevis | Recombinant enzyme assay | No inhibition observed under assay conditions |

Table 2: In Vivo Effects of this compound on Thyroid Hormone Levels and Deiodinase Activity

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Adult Long Evans female rats | 1, 5, 50, 100 mg/kg/day | 14 days | Increased serum T4 and reverse T3 (rT3). Dose-dependent reduction in liver DIO1 activity (51% reduction at 1 mg/kg). | |

| Pregnant Wistar rats | 10 mg subcutaneously every 12h | Gestation day 18 to day 20 or 22 | Significant blockage of 5'-Deiodinase activity in fetal interscapular brown adipose tissue (IBAT) and brain. | |

| Hyperthyroid cats | 50mg or 100mg orally q 12h | 12 weeks | Mean serum T3 concentration decreased. Mean T4 concentrations increased at weeks 4 and 12. | |

| Obese men on calorie-restricted diet | Not specified | 2 weeks | 49.5% decline in serum T3 concentration. 289% increase in serum reverse T3 concentration. | |

| Patients with amiodarone-induced thyrotoxicosis | 1 g/day orally | Mean of 13 days | Mean serum-free T3 decreased from 20 ± 16.7 pmol/L to 6 ± 2 pmol/L. | |

| Patients with resistant thyrotoxicosis | Not specified | Not specified | Fall in FT4 and FT3 levels in all 7 patients. |

Signaling Pathways and Logical Relationships

The inhibitory action of this compound initiates a cascade of effects on the thyroid hormone signaling pathway. The following diagrams illustrate these relationships.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Iopanoic Acid's Impact on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iopanoic acid, a tri-iodinated benzoic acid derivative, has historically been utilized as an oral contrast agent for cholecystography. Beyond its imaging applications, this compound exerts profound effects on cellular metabolism, primarily through its potent inhibition of iodothyronine deiodinases. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates cellular metabolism, with a focus on thyroid hormone, glucose, and lipid pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential and metabolic implications of this compound and related compounds.

Core Mechanism of Action: Inhibition of Iodothyronine Deiodinases

This compound's principal molecular mechanism is the competitive inhibition of iodothyronine deiodinase enzymes, particularly type 1 (D1) and type 2 (D2) deiodinases.[1] These selenoenzymes are critical for the activation and inactivation of thyroid hormones.

-

Deiodinase 1 (D1): Primarily located in the liver, kidney, and thyroid gland, D1 is responsible for the peripheral conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[2] It also clears reverse T3 (rT3) from circulation.[2]

-

Deiodinase 2 (D2): Found predominantly in the brain, pituitary, and brown adipose tissue, D2 plays a crucial role in providing localized T3 to specific tissues.[1]

-

Deiodinase 3 (D3): This enzyme inactivates both T4 and T3 by removing an inner ring iodine atom.[2]

By inhibiting D1 and D2, this compound effectively blocks the conversion of T4 to T3, leading to a rapid decrease in circulating T3 levels and a concurrent increase in T4 and rT3 concentrations. This induced state of transient hypothyroidism at the cellular level is the primary driver of this compound's broader metabolic effects. Interestingly, this compound itself has been identified as a substrate for D1, undergoing monodeiodination.

Signaling Pathway: Inhibition of Thyroid Hormone Activation

References

An In-Depth Technical Guide to Basic Science Investigations Using Iopanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopanoic acid, a tri-iodinated oral cholecystographic agent, has garnered significant interest in basic scientific research beyond its historical use in gallbladder imaging. Its potent ability to inhibit iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones, makes it a valuable tool for investigating the intricate roles of thyroid hormone signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of the core scientific principles and experimental methodologies for utilizing this compound in a research setting.

Core Mechanism of Action: Inhibition of Iodothyronine Deiodinases

This compound's primary mechanism of action is the inhibition of 5'-deiodinase enzymes, which are crucial for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[1][2] There are three types of deiodinases (DIOs), and this compound exhibits differential inhibitory activity towards them.

-

Type 1 Deiodinase (DIO1): Primarily located in the liver, kidneys, and thyroid gland, DIO1 is involved in both the production of circulating T3 and the clearance of reverse T3 (rT3). This compound is a potent inhibitor of DIO1.[2] Interestingly, this compound can also act as a substrate for DIO1, undergoing monodeiodination.[2]

-

Type 2 Deiodinase (DIO2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, DIO2 is the main enzyme responsible for the local production of T3 within these tissues. This compound also effectively inhibits DIO2.[2]

-

Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by converting T4 to rT3 and T3 to T2. This compound does not significantly inhibit DIO3.

By inhibiting DIO1 and DIO2, this compound effectively reduces the systemic and local concentrations of T3, leading to a state of functional hypothyroidism. This characteristic allows researchers to dissect the specific roles of T3 in a controlled manner.

Key Signaling Pathways and Cellular Effects

The primary signaling pathway affected by this compound is the thyroid hormone signaling pathway . By reducing T3 levels, this compound modulates the activity of thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate the expression of a vast array of target genes.

Thyroid Hormone Receptor Signaling

Thyroid hormone receptors, primarily TRα and TRβ, form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on the DNA of target genes. The binding of T3 to this complex typically leads to the recruitment of coactivators and the initiation of gene transcription.

This compound, by lowering intracellular T3 concentrations, leads to a decrease in the activation of TRs. This results in the recruitment of corepressors to the TR-RXR complex, leading to the repression of T3-responsive genes. Studies in rat pituitary GH1 cells have shown that in the presence of this compound, the nuclear T3 receptor occupancy is significantly reduced, while T4 occupancy increases. This highlights the shift in the intracellular thyroid hormone milieu and its direct consequence on receptor-mediated signaling.

dot

Caption: this compound inhibits DIO1/2, reducing T3 levels and subsequent gene expression.

Downstream Gene Regulation

The modulation of TR activity by this compound-induced T3 reduction affects the expression of numerous genes involved in:

-

Metabolism: Genes controlling basal metabolic rate, lipid metabolism, and glucose homeostasis.

-

Development: Genes critical for normal growth and development, particularly in the central nervous system.

-

Cell Proliferation and Differentiation: Thyroid hormones are known to influence cell cycle progression and differentiation in various cell types.

-

Cardiovascular Function: Genes regulating heart rate, contractility, and vascular tone.

A study on Japanese medaka exposed to this compound showed suppressed expression of thyroid-stimulating hormone β (tshβ), iodothyronine deiodinase 1 (dio1), and dio2.

While direct effects of this compound on other major signaling pathways like MAPK/ERK or PI3K/Akt have not been extensively reported, it is plausible that alterations in thyroid hormone-regulated gene expression could indirectly influence these pathways. For instance, thyroid hormone is known to have an inhibitory effect on the Raf-1/ERK pathway in the heart, a process mediated by thyroid hormone receptors. Therefore, by reducing T3 levels, this compound could potentially lead to an increase in ERK phosphorylation in certain contexts. However, more direct research is needed to fully elucidate these potential secondary effects.

Quantitative Data

The following tables summarize key quantitative data from various studies investigating this compound.

Table 1: In Vitro Deiodinase Inhibition

| Enzyme | Species | IC50 (μM) | Reference |

| Type 1 Deiodinase (DIO1) | Human | 1.3 | |

| Type 2 Deiodinase (DIO2) | Human | Not specified | |

| Type 3 Deiodinase (DIO3) | Human | No inhibition | - |

Table 2: In Vivo Effects on Thyroid Hormone Levels

| Animal Model | This compound Dose | Duration | Effect on Serum T4 | Effect on Serum T3 | Reference |

| Rat | 10 mg/kg, twice daily | 2 days | No significant change | Significant decrease | |

| Cat | 50-100 mg, twice daily | 12 weeks | Increased | Decreased | |

| Human | 1 g/day | 21 days | Significant decrease | Marked fall (75% reduction within 96 hours) | |

| Human | 1 g/day | - | Markedly elevated | Total T3 decreased by 75% within 48h, free T3 did not normalize |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Deiodinase Inhibition Assay (Non-Radioactive Method)

This protocol is adapted from a method utilizing the Sandell-Kolthoff reaction to measure iodide release.

Materials:

-

Microsomal preparations from tissues expressing DIO1 (e.g., liver)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Propylthiouracil (PTU) as a positive control inhibitor

-

Reaction buffer: 0.2 M Potassium Phosphate (KPO4) pH 6.8, 2 mM EDTA

-

Dithiothreitol (DTT)

-

Reverse T3 (rT3) as a substrate

-

Reagents for Sandell-Kolthoff reaction (Arsenious acid, Ceric ammonium sulfate, Sulfuric acid)

Procedure:

-

Enzyme Preparation: Prepare microsomal fractions from tissues of interest using standard ultracentrifugation methods.

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and varying concentrations of this compound or PTU.

-

Initiation: Start the reaction by adding a substrate mix containing rT3 and DTT.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 1-2 hours).

-

Termination: Stop the reaction by placing the tubes on ice and pelleting the protein by centrifugation.

-

Iodide Measurement:

-

Transfer the supernatant to a new tube.

-

Add the Sandell-Kolthoff reaction reagents. The rate of color change is proportional to the amount of iodide released.

-

Measure the absorbance at a specific wavelength (e.g., 420 nm) using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to a vehicle control and determine the IC50 value.

References

Iopanoic Acid Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopanoic acid, a tri-iodinated phenyl-alkanoic acid derivative, has a dual history of clinical significance. Initially developed as an oral contrast agent for cholecystography due to its high iodine content, it was later recognized for its potent inhibitory effects on iodothyronine deiodinases, the enzymes crucial for the activation and inactivation of thyroid hormones.[1][2] This guide provides a detailed exploration of the structure-activity relationship (SAR) of this compound, focusing on its role as a deiodinase inhibitor. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel and more selective therapeutic agents targeting thyroid hormone metabolism.

This compound competitively inhibits type 1 and type 2 deiodinases (DIO1 and DIO2), which are responsible for converting the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[3] This inhibitory action leads to a rapid decrease in circulating T3 levels, making it a therapeutic option for managing hyperthyroidism.[2] Furthermore, this compound has been identified as a substrate for DIO1, undergoing deiodination itself.[4]

This document will delve into the quantitative aspects of this compound's inhibitory activity, detail the experimental protocols used for its characterization, and visualize the key pathways and experimental workflows.

Quantitative Data on Deiodinase Inhibition

The inhibitory potency of this compound against human deiodinase isoenzymes has been quantified, providing a basis for understanding its biological effects. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target Enzyme | IC50 (µM) | Notes |

| This compound | Human DIO1 | 97 | Competitive inhibitor. Also a substrate for DIO1. |

| This compound | Human DIO2 | 231 | Competitive inhibitor. |

| This compound | Human DIO3 | Not inhibited under tested conditions | |

| Propylthiouracil (PTU) | Human DIO1 | ~1.3 | A standard inhibitor used for comparison. |

Structure-Activity Relationship of this compound

Key Structural Features:

-

Tri-iodinated Phenyl Ring: The 2,4,6-tri-iodophenyl group is a critical pharmacophore. The iodine atoms are essential for high-affinity binding to the deiodinase active site, likely through halogen bonding and hydrophobic interactions. The positioning of the iodine atoms mimics the di-iodotyrosyl inner ring of the natural substrate, thyroxine.

-

Amino Group: The amino group at the 3-position of the phenyl ring is another important feature. It is believed to participate in hydrogen bonding interactions within the enzyme's active site, contributing to the binding affinity.

-